Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the carbamoyl, methyl, and phenylpropanamido groups. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods.
Chemical Reactions Analysis
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamoyl and phenylpropanamido groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared to other thiophene derivatives, such as:
ETHYL 5-[(2-CHLOROBENZOYL)AMINO]-3-METHYLBENZO[B]THIOPHENE-2-CARBOXYLATE: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-BUTYLTHIOPHENE: Used in the synthesis of anticancer agents and anti-atherosclerotic agents.
2-OCTYLTHIOPHENE: Known for its role in the development of organic semiconductors and insecticides. The uniqueness of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25ClN2O4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H25ClN2O4S/c1-4-32-25(31)21-16(3)22(23(30)27-19-12-8-11-18(26)15(19)2)33-24(21)28-20(29)14-13-17-9-6-5-7-10-17/h5-12H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
YBMGQZLDMVYFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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